3-Oxo-3-phenylpropane-1,2-diyl diacetate
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Overview
Description
3-Oxo-3-phenylpropane-1,2-diyl diacetate is an organic compound with the molecular formula C13H14O5 It is a diester derivative of 3-oxo-3-phenylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenylpropane-1,2-diyl diacetate can be achieved through a chemoenzymatic methodology. One approach involves the use of immobilized lipase B from Candida antarctica on octyl agarose (CALB-OC) to hydrolyze triacetin regioselectively to 1,2-diacetin. The diglyceride product is then oxidized with pyridinium chlorochromate (PCC) to form the desired diester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the chemoenzymatic approach mentioned above could be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-phenylpropane-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions involving this compound.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various nucleophiles can be used to substitute the acetate groups, depending on the desired product.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Oxo-3-phenylpropane-1,2-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of value-added chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenylpropane-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of certain bacterial and fungal strains . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-phenylpropanenitrile: This compound is structurally similar and undergoes similar chemical reactions, such as Michael addition.
3,14-Diacetyloxymorphone: Another diacetate compound with different applications, primarily in the field of medicine.
Uniqueness
3-Oxo-3-phenylpropane-1,2-diyl diacetate is unique due to its specific structure and the range of reactions it can undergo
Properties
CAS No. |
920033-85-8 |
---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2-acetyloxy-3-oxo-3-phenylpropyl) acetate |
InChI |
InChI=1S/C13H14O5/c1-9(14)17-8-12(18-10(2)15)13(16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
LVPUCDHEKCWZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(=O)C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
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